![molecular formula C17H15ClN2O2S B2587181 3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide CAS No. 1796917-60-6](/img/structure/B2587181.png)
3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide
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Description
3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide is a thiazolidine derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 345.84 g/mol. In
Scientific Research Applications
Synthesis and Characterization
- The study of thiazolidine derivatives often involves exploring their synthesis routes and potential as intermediates in the creation of various heterocyclic compounds. For example, research on the synthesis of triazol-3-yl-Δ2-1,3,4-thiadiazolines and unsymmetrical 2,5-disubstituted 1,3,4-thiadiazoles highlights the versatility of thiazolidine derivatives in organic synthesis. These compounds are prepared through reactions involving thiosemicarbazides and thioamides, leading to products with potential biological activities (Moss & Taylor, 1982).
Biological Activities
Thiazolidine derivatives exhibit a wide range of biological activities. For instance, some derivatives have been synthesized and shown to possess antimicrobial and antifungal properties. The study on N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives demonstrates their effectiveness against various bacterial and fungal species, highlighting the potential of thiazolidine compounds in developing new antimicrobial agents (Chawla, 2016).
Another research focus is on the anticancer properties of thiazolidine derivatives. For example, the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated significant anticancer activity against various cancer cell lines, suggesting the utility of thiazolidine frameworks in anticancer drug development (Ravinaik et al., 2021).
Chemical Modifications and Derivatives
- The chemical modification of thiazolidine derivatives to enhance their biological activities is an area of active research. Studies on the synthesis of novel derivatives, such as the conversion of thioamides to 3,5-disubstituted 1,2,4-thiadiazoles through oxidative dimerization, illustrate the chemical flexibility and potential for creating compounds with improved pharmacological profiles (Takikawa et al., 1985).
properties
IUPAC Name |
3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c18-13-8-4-5-9-14(13)19-16(21)15-10-23-11-20(15)17(22)12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWNPNFFFDQLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzoyl-N-(2-chlorophenyl)-1,3-thiazolidine-4-carboxamide |
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